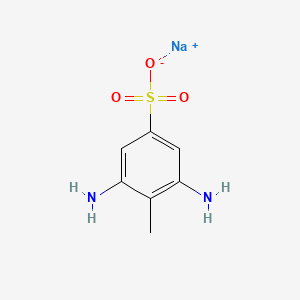
Sodium 2,6-diaminotoluene-4-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-diaminotoluene-4-sulphonate is a chemical compound with the molecular formula C7H9N2NaO3S and a molecular weight of 224.21 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,6-diaminotoluene-4-sulphonate typically involves the sulfonation of 2,6-diaminotoluene. One common method includes the reaction of 2,6-diaminotoluene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent under the effect of a palladium complex catalyst . This method is advantageous as it avoids high-temperature and high-pressure conditions, making it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-diaminotoluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Sodium 2,6-diaminotoluene-4-sulphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 2,6-diaminotoluene-4-sulphonate involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. Additionally, its sulfonate group can engage in ionic interactions, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
- Sodium 2,6-diaminotoluene-3-sulphonate
- 2,6-Diaminotoluene-4-sulfonic acid
- Sodium 2,6-bis[(2,4-diaminophenyl)azo]toluene-4-sulphonate
Uniqueness: Sodium 2,6-diaminotoluene-4-sulphonate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior .
Propriétés
Numéro CAS |
7336-19-8 |
|---|---|
Formule moléculaire |
C7H9N2NaO3S |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
sodium;3,5-diamino-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
SHIDSGHHUIZANB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1N)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


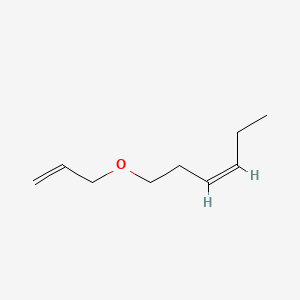

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

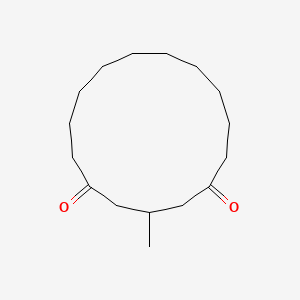
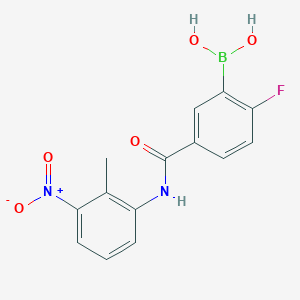
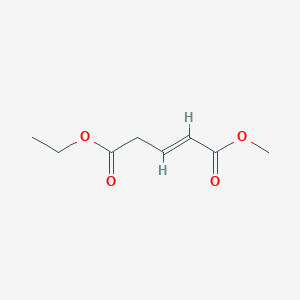
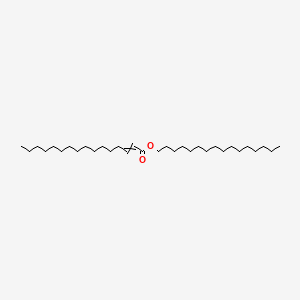
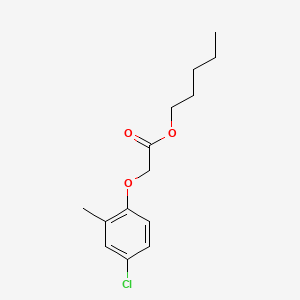
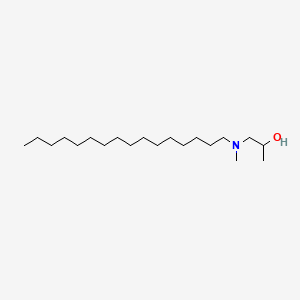
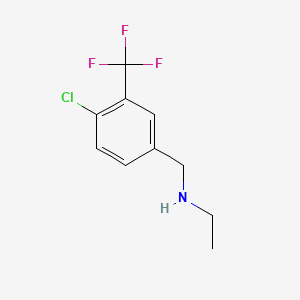
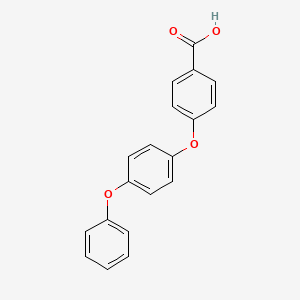

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
